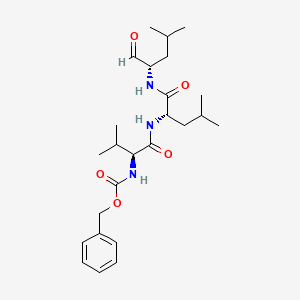

beta-Secretase Inhibitor II

説明

特性

分子式 |

C25H39N3O5 |

|---|---|

分子量 |

461.6 g/mol |

IUPAC名 |

benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C25H39N3O5/c1-16(2)12-20(14-29)26-23(30)21(13-17(3)4)27-24(31)22(18(5)6)28-25(32)33-15-19-10-8-7-9-11-19/h7-11,14,16-18,20-22H,12-13,15H2,1-6H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 |

InChIキー |

YHUAFMGVVANYBT-FKBYEOEOSA-N |

異性体SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

正規SMILES |

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

製品の起源 |

United States |

Enzymology of Beta Secretase 1 Bace1 and Its Role in Amyloid Precursor Protein App Processing

Molecular and Catalytic Characteristics of BACE1

BACE1 is a type I transmembrane aspartic protease, a classification that distinguishes it from many other members of the pepsin family. mdpi.comebi.ac.uk It is composed of 501 amino acids and includes an N-terminal signal sequence and a pro-peptide domain that are removed after translation to form the mature enzyme. nih.gov The active site of BACE1 is located in its luminal domain, which is the correct orientation for cleaving the amyloid precursor protein (APP). ebi.ac.uknih.gov

The catalytic activity of BACE1 is dependent on two highly conserved aspartic acid residues, Asp32 and Asp228, located within the active site. proteopedia.org These residues are essential for the enzyme's proteolytic function. nih.gov A flexible hairpin loop, often referred to as a "flap" (residues 67-77), covers the active site and plays a role in substrate binding and catalysis. proteopedia.org BACE1 functions optimally in acidic environments, which is consistent with its primary locations within the cell, such as endosomes and the trans-Golgi network. mdpi.comfrontiersin.org

| Characteristic | Description |

| Enzyme Class | Aspartic Protease (Hydrolase) proteopedia.org |

| Structure | Type I transmembrane glycoprotein (B1211001) with a luminal active site. mdpi.comnih.gov |

| Amino Acid Length | 501 amino acids researchgate.net |

| Catalytic Dyad | Asp32 and Asp228 proteopedia.org |

| Optimal pH | Acidic (e.g., pH 4.5) proteopedia.org |

| Cellular Location | Endosomes, trans-Golgi network mdpi.comnih.gov |

In the context of therapeutic intervention, inhibitors have been developed to target BACE1. One such example is the beta-Secretase Inhibitor II , a cell-permeable tripeptide aldehyde. medchemexpress.cnmerckmillipore.comsigmaaldrich.com This inhibitor is designed to mimic the BACE1 cleavage site on the Swedish mutant form of APP and acts as a reversible inhibitor of the enzyme. merckmillipore.comsigmaaldrich.com

Proteolytic Cleavage Mechanism of Amyloid Precursor Protein by BACE1

The generation of amyloid-beta is initiated by the proteolytic cleavage of the amyloid precursor protein (APP) by BACE1. nih.govnih.gov APP is a type I transmembrane protein that can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. portlandpress.com

In the amyloidogenic pathway, BACE1 cleaves APP at the N-terminus of the Aβ domain. nih.gov This initial cleavage occurs at the Asp+1 position of the Aβ sequence. nih.gov This proteolytic event results in the generation of two fragments:

A large, soluble ectodomain called sAPPβ (soluble amyloid precursor protein beta), which is released into the extracellular space. researchgate.net

A 99-amino acid membrane-bound C-terminal fragment known as C99 . researchgate.netnih.gov

The C99 fragment remains embedded in the cell membrane and serves as the substrate for the subsequent cleavage by γ-secretase. nih.gov The cleavage of APP by BACE1 is a prerequisite for the generation of Aβ. nih.gov

Biochemical Pathways Leading to Amyloid-Beta Peptide Generation

The formation of amyloid-beta peptides is a multi-step process involving sequential enzymatic cleavage.

Amyloidogenic Pathway: This pathway, initiated by BACE1, leads to the production of Aβ. researchgate.net Following the initial cleavage of APP by BACE1 to produce the C99 fragment, a second proteolytic event occurs. The γ-secretase complex, a multi-protein complex, cleaves the C99 fragment within its transmembrane domain. nih.gov This cleavage is imprecise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. nih.gov The cleavage also releases the APP intracellular domain (AICD) into the cytoplasm. nih.gov The Aβ peptides are then secreted into the extracellular space. portlandpress.com

Non-Amyloidogenic Pathway: As an alternative to the amyloidogenic pathway, APP can be cleaved by α-secretase. researchgate.net This enzyme cleaves APP within the Aβ domain. nih.gov This cleavage event precludes the formation of the Aβ peptide because it cuts through the middle of the potential Aβ sequence. Instead, this pathway produces:

A soluble ectodomain called sAPPα .

A membrane-bound C-terminal fragment called C83 . portlandpress.com

The C83 fragment can then be cleaved by γ-secretase, which results in the formation of a shorter, non-toxic peptide called p3 and the release of the AICD. portlandpress.com

| Pathway | Initiating Enzyme | Key Fragments Generated | Final Peptide Product |

| Amyloidogenic | BACE1 | sAPPβ, C99 | Amyloid-Beta (Aβ) |

| Non-Amyloidogenic | α-Secretase | sAPPα, C83 | p3 |

Mechanistic Elucidation of Beta Secretase Inhibitor Ii Action

Direct Enzymatic Inhibition of BACE1 Activity

Beta-Secretase Inhibitor II is a potent, cell-permeable, and reversible inhibitor of BACE1. researchgate.netnih.gov Identified chemically as a tripeptide aldehyde, Z-Val-Leu-Leucinal (Z-VLL-CHO), it is designed to mimic the amino acid sequence at the β-cleavage site of the Swedish mutant of the Amyloid Precursor Protein (APP), a mutation known to enhance Aβ production. researchgate.netnih.gov

The primary function of BACE1 is to cleave APP, initiating the amyloidogenic pathway that leads to the formation of Aβ plaques, a hallmark of Alzheimer's disease. acs.orgmdpi.com this compound directly interferes with this process. Research findings have demonstrated its efficacy in cellular models. In Chinese hamster ovary (CHO) cells that are engineered to overexpress the wild-type human APP751, the inhibitor effectively reduces the production of Aβ peptides in a dose-dependent manner. researchgate.netjneurosci.org

The inhibitory capacity of this compound has been quantified, showing significant potency. These findings underscore the direct and effective enzymatic inhibition of BACE1 by this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC₅₀ Value | Cell Line | Reference |

|---|---|---|---|

| Total Amyloid-β (Aβ) | 700 nM | CHO cells (transfected with wild-type APP751) | researchgate.netnih.govjneurosci.org |

| Amyloid-β 1-42 (Aβ₁₋₄₂) | 2.5 µM | CHO cells (transfected with wild-type APP751) | researchgate.netnih.govjneurosci.org |

Specific Binding Interactions within the BACE1 Active Site

The inhibitory action of this compound is rooted in its specific binding within the active site of the BACE1 enzyme. The BACE1 active site is a large, elongated cleft capable of accommodating several amino acid residues of a substrate. nih.govunits.it At the heart of this site lies a catalytic dyad of two aspartic acid residues, Asp32 and Asp228. nih.govacs.orgmdpi.com These residues are essential for the enzyme's catalytic function, which involves the hydrolysis of the peptide bond in its substrates. acs.org

Peptidomimetic inhibitors like this compound are designed to fit precisely into this active site. The structure of Z-VLL-CHO allows it to form multiple non-covalent interactions with the subsites of the enzyme, such as S1 and S3, which contributes to its binding affinity. mdpi.com The crucial interaction, however, involves the inhibitor's terminal aldehyde group and the catalytic aspartates. The aldehyde group acts as a transition-state analog, forming a reversible covalent bond (a hemiacetal) with one of the catalytic aspartate residues. This interaction effectively locks the inhibitor in the active site, preventing the binding and processing of the natural substrate, APP.

While a specific crystal structure of this compound bound to BACE1 is not publicly available, the binding mode can be inferred from structures of BACE1 complexed with other peptide-based inhibitors like OM99-2. ekb.egresearchgate.net These structures reveal that the inhibitor lies in an extended conformation within the active site cleft, with its backbone forming hydrogen bonds with the enzyme. The hydroxyl group of transition-state isosteres in these inhibitors forms critical hydrogen bonds with the Asp32 and Asp228 dyad. ekb.eg It is highly probable that the aldehyde of this compound engages in a similar, critical interaction with this catalytic pair.

Structural Basis for Competitive Inhibition by this compound

This compound functions as a competitive inhibitor, meaning it directly competes with the natural substrate (APP) for binding to the BACE1 active site. nih.gov This competitive mechanism is a direct consequence of its structural design.

As a peptidomimetic compound, its sequence (Val-Leu-Leu) is based on the P3-P1 residues of the Swedish mutant APP cleavage site (SEVNL|DAE). researchgate.netjneurosci.org This structural mimicry allows it to be recognized and bound by the BACE1 active site. The enzyme has a greater affinity for the inhibitor than for the natural substrate, which is a key principle of competitive inhibition. nih.gov

The most critical feature for its mechanism is the terminal aldehyde group (leucinal). In the catalytic cycle of aspartic proteases like BACE1, a water molecule, activated by the catalytic aspartates, attacks the carbonyl carbon of the scissile peptide bond, forming a tetrahedral transition state. The aldehyde group of this compound is an effective mimic of this unstable transition state. It readily reacts with a nucleophile in the active site, likely the hydroxyl group of one of the catalytic aspartates, to form a stable, yet reversible, tetrahedral hemiacetal. researchgate.net

By occupying the active site and mimicking the transition state of the enzymatic reaction, this compound effectively blocks access for the APP substrate. A sufficiently high concentration of the natural substrate could, in theory, out-compete the inhibitor, a defining characteristic of competitive inhibition. nih.gov This structural and mechanistic mimicry forms the foundation of its potent inhibitory effect on BACE1 activity.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | Z-VLL-CHO, N-Benzyloxycarbonyl-Val-Leu-leucinal |

| Amyloid Precursor Protein | APP |

| Amyloid-β | Aβ |

Advanced Strategies in Beta Secretase Inhibitor Design and Optimization

Historical Development of Peptidomimetic and Non-Peptidomimetic Inhibitor Scaffolds

The journey to develop effective BACE1 inhibitors began with compounds that mimicked the natural substrate of the enzyme. Over time, the focus has shifted towards creating smaller molecules with improved pharmacological properties.

Design Principles for Peptidomimetic Inhibitors (e.g., Tripeptide Aldehydes)

Early efforts in designing BACE1 inhibitors centered on peptidomimetics, which are molecules that imitate the structure and function of peptides. A notable example of this approach is the development of tripeptide aldehydes. These compounds were designed based on the amino acid sequence of the amyloid precursor protein (APP) at the β-secretase cleavage site. sci-hub.se

Beta-Secretase Inhibitor II is a classic example of a simple tripeptide aldehyde. biocat.commedchemexpress.comdcchemicals.commedchemexpress.eu Its design is rooted in mimicking the transition state of the APP substrate as it binds to the active site of BACE1. The aldehyde functional group is crucial, as it can form a covalent bond with the catalytic aspartate residues in the enzyme's active site, leading to inhibition. sci-hub.se The initial design of these inhibitors often involved replacing the scissile peptide bond in the substrate with a transition-state isostere, such as a hydroxyethylene group, which led to the first highly potent inhibitors like OM99-2. nih.gov The structural analysis of these early inhibitors complexed with BACE1 provided valuable insights into the extensive interactions within the enzyme's eight subsites. nih.govfrontiersin.org

The design principles for these early peptidomimetic inhibitors included:

Substrate Mimicry: The inhibitor's structure was based on the sequence of amino acids that BACE1 naturally cleaves. sci-hub.se

Transition-State Analogs: Incorporating a functional group that mimics the tetrahedral intermediate of the peptide bond cleavage, such as an aldehyde or a hydroxyethylene group, was a key strategy. nih.gove-fas.org

Optimizing Subsite Interactions: Modifications were made to the peptide backbone and side chains to enhance binding affinity and selectivity by targeting the various subsites (P1, P1', P2, etc.) of the BACE1 active site. frontiersin.org

Evolution to Smaller, Drug-like Molecules

While peptidomimetic inhibitors demonstrated good potency, their large size, polar nature, and poor membrane permeability limited their therapeutic potential, particularly their ability to cross the blood-brain barrier (BBB). nih.govmdpi.com This necessitated a shift towards the development of smaller, non-peptidomimetic inhibitors with more favorable drug-like properties.

The evolution to smaller molecules involved several key strategies:

Scaffold Hopping: This technique involves replacing the central peptide backbone with various non-peptidic scaffolds that maintain the correct spatial arrangement of key interacting groups. Examples include the use of acylguanidines, aminoquinazolines, and various heterocyclic structures. nih.gov

Fragment-Based Drug Discovery: This approach identifies small chemical fragments that bind to the target enzyme, which are then grown or linked together to create more potent inhibitors.

Structure-Based Design: The increasing availability of crystal structures of BACE1 complexed with inhibitors allowed for the rational design of smaller molecules that could fit into the active site and make key interactions. nih.gov This led to the development of potent inhibitors with diverse chemical scaffolds, such as those based on piperazine (B1678402) and imidazolidinone. nih.gov

This transition from large peptidomimetics to smaller, more drug-like molecules has been a critical step in the quest for clinically effective BACE1 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Potency, Selectivity, and Drug-like Properties

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective drug candidates with desirable pharmacokinetic properties. For beta-secretase inhibitors, SAR studies have been instrumental in refining both peptidomimetic and non-peptidomimetic scaffolds.

Extensive SAR studies have been conducted to understand how different chemical modifications affect the potency and selectivity of BACE1 inhibitors. For instance, in the development of hydroxyethylene-based peptidomimetic inhibitors, it was found that an (R)-α-methylbenzamide group at the S3 subsite and a sulfonamide at the S2 subsite were optimal for potency. nih.gov Further modifications, such as the introduction of an isophthalamide (B1672271) ring at the P2 position, led to potent inhibitors with good cell permeability. nih.gov

In the realm of non-peptidomimetic inhibitors, SAR investigations of acylguanidine-based compounds revealed that while they could bind to the catalytic aspartates, achieving good permeability and selectivity over the related enzyme BACE2 remained a challenge due to the polar nature of the acylguanidine moiety. nih.gov For other non-peptidic scaffolds, SAR studies have guided the optimization of various features, such as the nature of aromatic rings occupying the S1 and S1' pockets and the length and rigidity of the linker connecting different parts of the molecule. nih.govresearchgate.net

A key challenge in BACE1 inhibitor design is achieving selectivity over other aspartyl proteases, particularly BACE2 and cathepsin D. nih.govpurdue.edu BACE1 and BACE2 share a high degree of sequence homology, making selective inhibition difficult. purdue.edud-nb.info SAR studies have focused on exploiting the subtle differences in the active site geometries of these enzymes. For example, the introduction of specific side chains or conformational constraints has been shown to enhance selectivity. nih.govnih.gov The development of inhibitors with high selectivity is crucial to minimize potential side effects, as BACE1/2 double knockout mice have shown increased mortality. purdue.edu

Computational Chemistry Approaches in Novel Inhibitor Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of novel inhibitors.

Molecular Docking and Virtual Screening Paradigms

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. tandfonline.com This method has been widely used to screen large virtual libraries of compounds to identify potential BACE1 inhibitors. up.ac.zanih.gov The process typically involves preparing the 3D structure of the BACE1 active site and then computationally "docking" thousands or even millions of small molecules into it. up.ac.zafrontiersin.org The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for experimental validation. nih.gov

Virtual screening can be performed using either structure-based or ligand-based approaches. Structure-based virtual screening relies on the 3D structure of the target protein, while ligand-based methods, such as pharmacophore modeling, use the information from known active ligands to identify new compounds with similar properties. nih.govfrontiersin.org Both approaches have been successfully applied to the discovery of novel BACE1 inhibitors, including those with triazine scaffolds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijpbs.com In the context of BACE1 inhibitors, QSAR models are built using a dataset of compounds with known inhibitory activities. nih.govheca-analitika.com These models can then be used to predict the activity of new, untested compounds, thereby prioritizing them for synthesis and testing. heca-analitika.comresearchgate.net

Various machine learning algorithms, such as Support Vector Regression (SVR) and Random Forest, have been employed to develop robust QSAR models for BACE1 inhibitors. heca-analitika.comresearchgate.net These models have demonstrated good predictive power, helping to accelerate the drug discovery process. heca-analitika.com QSAR studies can also provide insights into the key molecular features that are important for inhibitory activity, guiding the design of more potent compounds. ijpbs.com

Molecular Dynamics Simulations of Inhibitor-Enzyme Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to analyze the dynamic behavior and thermodynamic stability of a beta-secretase inhibitor when bound to the BACE1 enzyme. mdpi.comresearchgate.net These simulations provide critical insights into the conformational changes induced by ligand binding and help validate findings from molecular docking studies by exploring the interactions in a dynamic environment. mdpi.com

Typically, all-atom MD simulations are performed for a significant duration, such as 100 nanoseconds (ns), to observe the stability of the protein-ligand complex. up.ac.za These simulations are conducted under conditions mimicking a physiological environment, often at a constant temperature of 300 K and a pressure of 1 atm, using force fields like CHARMM36 and water models such as TIP3P to solvate the system. up.ac.za The analyses of MD simulation trajectories explain how effectively an inhibitor can maintain its structural integrity and key molecular interactions within the BACE1 active site. up.ac.za

| MD Simulation Parameter | Typical Value/Method | Purpose |

| Software | Gromacs, AMBER | To run the simulation calculations. |

| Force Field | CHARMM36, AMBER | To define the potential energy of the system's particles. up.ac.za |

| Simulation Time | 100 - 600 ns | To ensure adequate sampling of conformational space. up.ac.zapreprints.org |

| Key Residue Interactions | Asp32, Asp228 | To confirm binding at the catalytic site. researchgate.netup.ac.za |

| Stability Analysis | RMSD, RMSF | To measure the stability and flexibility of the complex over time. preprints.org |

| Binding Energy Calculation | MM-PBSA/MM-GBSA | To estimate the strength of the inhibitor-enzyme binding. up.ac.zapreprints.org |

Rational Design for Enhanced Central Nervous System Bioavailability

A major challenge in the development of effective BACE1 inhibitors is ensuring they can reach their target within the central nervous system (CNS). frontiersin.org This requires not only high potency and selectivity but also the ability to cross the blood-brain barrier (BBB) and avoid being removed by efflux pumps. nih.govnih.gov Rational drug design strategies are therefore employed to optimize the physicochemical properties of inhibitors to enhance their CNS bioavailability. dundee.ac.uk

The blood-brain barrier is a highly selective barrier that restricts the passage of most large or hydrophilic molecules from the bloodstream into the brain. frontiersin.org For a BACE1 inhibitor to be effective, it must be designed with specific properties that facilitate its diffusion across this barrier. nih.gov

One of the primary considerations is molecular weight (MW) . Generally, molecules with a MW below a certain threshold (approximately 550 Daltons) have a greater chance of passively diffusing across the BBB. frontiersin.orgnih.gov Early peptidomimetic inhibitors often exceeded this limit, leading to poor brain penetration. sci-hub.st Consequently, a key strategy has been the reduction of inhibitor size. dundee.ac.uk

Other crucial physicochemical properties are finely tuned, including lipophilicity , polar surface area (PSA) , and the number of hydrogen bond donors (HBD) . dundee.ac.uk Increasing lipophilicity can aid penetration across the lipid membranes of the BBB, but this must be balanced to avoid other issues. units.it Reducing the PSA and the number of HBDs is a common strategy to improve permeability. dundee.ac.uk Structure-based drug design, supported by crystallographic data, has enabled the development of smaller, high-affinity BACE1 inhibitors with physicochemical profiles optimized for CNS penetration. dundee.ac.uk

Even if an inhibitor can cross the BBB, its concentration in the brain can be severely limited by the action of efflux transporters, such as P-glycoprotein (P-gp). dundee.ac.uksci-hub.st These transporters are part of the BBB's defense mechanism and actively pump xenobiotics, including many drug molecules, out of the brain. High P-gp efflux is a significant reason for the poor CNS exposure of many early-generation BACE1 inhibitors. sci-hub.st

Rational design efforts focus on modifying the inhibitor's structure to reduce its recognition and transport by P-gp. dundee.ac.uk One successful strategy involves modulating the basicity (pKa) of certain chemical groups within the inhibitor, such as amidine moieties. sci-hub.st For instance, the incorporation of a double bond in an oxazine-based inhibitor was shown to lower the amidine pKa. sci-hub.st This modification resulted in reduced P-gp efflux and a corresponding improvement in the brain-to-plasma ratio, a key indicator of brain penetration. sci-hub.st The data below illustrates how reducing the pKa can lead to more favorable brain penetration by minimizing P-gp efflux.

| Compound | pKa | P-gp Efflux Ratio | Unbound Brain-to-Plasma Ratio (Kp,uu) |

| Compound 6 | 10.7 | 13.0 | 0.057 |

| Compound 14 | 8.8 | 3.3 | 0.52 |

| Compound 15 | 8.3 | 4.3 | 0.37 |

Data adapted from studies on oxazine-based BACE1 inhibitors demonstrating the effect of pKa on P-gp efflux and brain penetration. sci-hub.st

By carefully optimizing these molecular features, researchers can design BACE1 inhibitors that not only bind potently to their target but also achieve sufficient concentrations within the brain to exert a therapeutic effect. dundee.ac.uksci-hub.st

Preclinical Evaluation of Beta Secretase Inhibitors in Research Models

In Vitro Biochemical Characterization of BACE1 Inhibition

The initial assessment of any potential BACE1 inhibitor involves rigorous in vitro biochemical assays to determine its potency and mechanism of action against the purified enzyme.

Enzymatic Inhibition Assays (e.g., Fluorescence Resonance Energy Transfer, HPLC-based methods)

Fluorescence Resonance Energy Transfer (FRET) assays are a common method for measuring BACE1 activity. researchgate.net These assays utilize a synthetic peptide substrate mimicking the amyloid precursor protein (APP) cleavage site, flanked by a fluorophore and a quencher. researchgate.netacs.org Cleavage of the substrate by BACE1 separates the pair, resulting in a measurable increase in fluorescence.

Using such FRET-based enzymatic assays, Beta-Secretase Inhibitor II has demonstrated inhibitory activity against BACE1. researchgate.netnih.gov Studies have reported varying IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, one study determined an IC50 value of 11.6 nM for Z-VLL-CHO in an in vitro enzymatic assay. researchgate.net Another report indicated an IC50 of 700 nM for the inhibition of total amyloid-beta (Aβ) production. medchemexpress.cn This variability can arise from differences in assay conditions, substrate concentrations, and enzyme preparations.

Table 1: In Vitro BACE1 Enzymatic Inhibition Data for this compound (Z-VLL-CHO)

| Assay Type | Reported IC50 Value | Source |

| FRET-based Enzymatic Assay | 11.6 nM | researchgate.net |

| Total Aβ Inhibition Assay | 700 nM | medchemexpress.cn |

Kinetic Analysis of Inhibitor-Enzyme Binding

Kinetic studies are crucial for understanding how an inhibitor interacts with its target enzyme. This compound, being a peptide aldehyde, is suggested to function as a transition-state analog inhibitor. This mechanism typically involves the inhibitor binding to the enzyme's active site, mimicking the transition state of the substrate-enzyme complex, which often results in a competitive mode of inhibition. Kinetic analyses have shown that some BACE1 inhibitors act in a non-competitive manner, binding to sites other than the catalytic active site. semanticscholar.org

Cell-Based Assays for Amyloid-Beta Production Inhibition

While in vitro assays confirm direct enzyme inhibition, cell-based assays are necessary to determine if an inhibitor can access its target within a cellular environment and effectively reduce the production of Aβ.

Assessment of Amyloid-Beta and Soluble APP Beta (sAPPβ) Reduction in Cellular Systems

These assays typically use cell lines, such as human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells, that are engineered to overexpress human APP. jneurosci.orgnih.gov After treating these cells with the inhibitor, the levels of Aβ (specifically Aβ40 and Aβ42) and soluble APPβ (sAPPβ) secreted into the cell culture medium are quantified, usually by ELISA. nih.gov

This compound has been shown to inhibit the formation of both total Aβ and the more aggregation-prone Aβ42 isoform in a dose-dependent manner in cellular models. medchemexpress.cn One report cited an IC50 value of 2.5 μM for the reduction of Aβ1–42. medchemexpress.cn The inhibitor has been used as a standard reference compound in studies evaluating newer BACE1 inhibitors, confirming its activity in cellular systems. mdpi.comresearchgate.net For example, in a study assessing the inhibitor KMI-429, Z-VLL-CHO was used as a benchmark in BACE1-HEK293 cell lines. mdpi.comresearchgate.net

Table 2: Cell-Based Aβ Reduction Data for this compound (Z-VLL-CHO)

| Cellular System | Measured Analyte | Reported IC50 | Source |

| Not Specified | Total Aβ | 700 nM | medchemexpress.cn |

| Not Specified | Aβ1-42 | 2.5 µM | medchemexpress.cn |

Evaluation of Cellular Permeability and Intracellular Target Engagement

A significant hurdle for many BACE1 inhibitors, particularly early peptide-based compounds, is their ability to cross the cell membrane to reach BACE1, which is located in intracellular compartments like the trans-Golgi network and endosomes. frontiersin.orgnih.gov Poor cellular permeability can lead to a large discrepancy between high potency in enzymatic assays and low efficacy in cell-based models. frontiersin.org

Assessing intracellular target engagement—the binding of a drug to its intended target within a live cell—is critical. acs.org Techniques like the Cellular Thermal Shift Assay (CETSA) or advanced imaging with fluorescently-labeled probes can be used to confirm that an inhibitor is reaching and interacting with BACE1 inside the cell. nih.govrsc.org While specific quantitative data on the cellular permeability and target engagement of this compound is not extensively detailed in the provided search results, its demonstrated efficacy in reducing Aβ in cell-based assays implicitly confirms some degree of cell penetration and target interaction. medchemexpress.cn

In Vivo Pharmacological Studies in Non-Human Animal Models of Alzheimer's Disease Pathogenesis

The final stage of preclinical evaluation involves testing the inhibitor in animal models of Alzheimer's disease, most commonly transgenic mice that overexpress human APP and develop age-dependent Aβ plaques. nih.govresearchgate.net These studies are essential to determine if the inhibitor can cross the blood-brain barrier, reduce Aβ levels in the brain, and potentially impact downstream pathologies.

Studies have utilized transgenic mouse models, such as the Tg2576 mouse, to assess the in vivo efficacy of BACE1 inhibitors. nih.govnih.gov These mice show an age-related increase in brain Aβ and the eventual formation of amyloid plaques. nih.gov The administration of BACE1 inhibitors to these animals has been shown to lower Aβ levels in the brain, cerebrospinal fluid, and plasma. nih.govmdpi.com While this compound (Z-VLL-CHO) has been used as a standard in in vivo experiments with wild-type and transgenic mice (like Tg2576), specific outcomes regarding the percentage of Aβ reduction in the brain for this particular compound are not detailed in the provided results. mdpi.comresearchgate.net The focus of many in vivo studies has shifted to newer, more potent, selective, and brain-penetrant small-molecule inhibitors. mdpi.comfrontiersin.org

Assessment of Amyloid-Beta Reduction in Brain, Cerebrospinal Fluid, and Plasma

The preclinical evaluation of beta-secretase (BACE1) inhibitors has consistently demonstrated their capacity to reduce amyloid-beta (Aβ) levels in the brain, cerebrospinal fluid (CSF), and plasma of various animal models. This reduction is a direct consequence of inhibiting BACE1, the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). d-nb.infonih.govnih.gov

In preclinical studies, a range of BACE1 inhibitors have shown dose-dependent reductions in Aβ concentrations. For instance, the BACE1 inhibitor LY2886721 demonstrated a significant decrease in Aβ40 and Aβ42 in the brain and CSF of AD mouse models and beagle dogs. researchgate.netdovepress.com Specifically, in beagle dogs, a single administration led to a sustained 50% decrease in CSF Aβ for 9 hours and a 24-hour reduction in plasma Aβ. researchgate.netdovepress.com Similarly, the inhibitor MK-8931 resulted in a dose-dependent reduction in CSF Aβ levels in both rats and the Tg2576 transgenic mouse model. researchgate.net Chronic treatment with MK-8931 led to substantial decreases in plasma Aβ40 and Aβ42 in mice. dovepress.com

The inhibitor E2609 (elenbecestat) also showed a dose-dependent decrease of up to approximately 80% in CSF and up to 75% in brain Aβ levels after a single administration to rats and guinea pigs. dovepress.com Another compound, NB-360, potently reduced Aβ production in rats and mice, with single doses resulting in over 50% reduction in brain and CSF Aβ for up to 8 hours. nih.gov In wild-type mice, NB-360 treatment led to an 84.4% reduction in endogenous mouse Aβ40 during the light phase and 87.2% during the dark phase. nih.gov

Furthermore, studies with JNJ-54861911 in healthy human participants, which often precede or run concurrently with extensive preclinical animal modeling, have shown robust and dose-dependent reductions of up to 95% in CSF Aβ. nih.gov These findings in humans corroborate the preclinical data and highlight the translational potential of BACE1 inhibition for lowering Aβ levels.

The table below summarizes the Aβ reduction observed with various beta-secretase inhibitors in preclinical models.

| Compound | Animal Model | Tissue/Fluid | Aβ Reduction | Citation |

| LY2886721 | AD Mouse Model | Brain | Dose-dependent reduction | researchgate.netdovepress.com |

| LY2886721 | Beagle Dog | CSF | 50% decrease for 9 hours | researchgate.netdovepress.com |

| LY2886721 | Beagle Dog | Plasma | 24-hour decrease | researchgate.netdovepress.com |

| MK-8931 | Rat | CSF | Dose-dependent reduction | researchgate.net |

| MK-8931 | Tg2576 Mouse | CSF | Dose-dependent reduction | researchgate.net |

| MK-8931 | Mouse | Plasma | Large decrease (chronic) | dovepress.com |

| E2609 | Rat, Guinea Pig | CSF | Up to ~80% decrease | dovepress.com |

| E2609 | Rat, Guinea Pig | Brain | Up to ~75% decrease | dovepress.com |

| NB-360 | Rat, Mouse | Brain, CSF | >50% reduction for 8 hours | nih.gov |

| NB-360 | Wild-type Mouse | Brain | 84.4% - 87.2% reduction | nih.gov |

Longitudinal Monitoring of Amyloid Pathology in Transgenic Animal Models

Longitudinal studies utilizing in vivo imaging techniques, such as positron emission tomography (PET), have been instrumental in monitoring the effects of beta-secretase inhibitors on the progression of amyloid pathology in transgenic animal models. thno.org These studies allow for the non-invasive, repeated assessment of amyloid plaque burden over time within the same animal, providing valuable insights into the therapeutic efficacy of these inhibitors.

In a study involving PS2APP transgenic mice, which exhibit early and substantial amyloid deposition, longitudinal [18F]-florbetaben PET imaging was used to monitor the efficacy of a BACE1 inhibitor over a four-month treatment period. The results revealed that the treated mice showed a significantly lower progression of the frontal cortical amyloid signal (8.4 ± 2.2%) compared to vehicle-treated mice (15.3 ± 4.4%). thno.org This study also indicated that the inhibitor was more effective in regions with a lower initial rate of plaque development, suggesting that early intervention is crucial. thno.org A key finding was the predominant reduction of small plaques in the treated animals, indicating that the primary effect of BACE1 inhibition is on preventing the formation of new amyloid plaques (de novo amyloidogenesis). thno.org

Another BACE1 inhibitor, NB-360, was studied in APPPS-1 mice, a model with rapid plaque deposition. nih.gov Chronic treatment initiated at 1.5 months of age for 6 months almost completely halted the dramatic increase in brain Aβ load that was observed in the vehicle group. nih.gov This demonstrates the ability of BACE1 inhibitors to effectively manage even very high rates of Aβ generation. nih.gov

Similarly, chronic administration of a BACE1 inhibitor to Tg2576 mice over a six-month period resulted in improved cognitive performance that correlated with a decrease in the brain's amyloid burden. dovepress.com These findings support the concept that inhibiting BACE1 can not only reduce amyloid deposition but also rescue memory deficits in animal models of Alzheimer's disease. dovepress.com

The use of transgenic animal models like the arcAβ mouse, which develops age-dependent Aβ accumulation, allows for the longitudinal study of pathological changes using techniques such as magnetic resonance imaging (MRI). researchgate.net While not directly assessing the impact of inhibitors, these models are crucial for understanding the progression of amyloid-related pathology that inhibitor studies aim to halt or reverse.

The table below presents findings from longitudinal studies on the effects of beta-secretase inhibitors in transgenic animal models.

| Compound | Animal Model | Duration | Key Findings | Citation |

| BACE1 Inhibitor | PS2APP Mouse | 4 months | Significantly lower progression of cortical amyloid signal; predominant reduction of small plaques. | thno.org |

| NB-360 | APPPS-1 Mouse | 6 months | Almost complete inhibition of the increase in brain Aβ load. | nih.gov |

| BACE1 Inhibitor | Tg2576 Mouse | 6 months | Decreased brain amyloid burden and improved cognitive performance. | dovepress.com |

Investigation of Effects on Downstream Neuropathological Phenotypes in Preclinical Models

The investigation of beta-secretase inhibitors in preclinical models extends beyond the direct reduction of amyloid-beta to include their effects on downstream neuropathological events. These studies are critical for understanding whether halting Aβ production can prevent or mitigate the subsequent pathological cascade, including neuroinflammation and neurodegeneration.

Chronic studies with the BACE1 inhibitor NB-360 in APP transgenic mice have revealed important relationships between BACE1 inhibition, Aβ deposition, and downstream effects. nih.gov Treatment with NB-360 has been shown to impact neuroinflammation, neuronal function, and markers of neurodegeneration. nih.gov For instance, recent studies in aged APP23 and middle-aged APPPS-1 mice have shown that elevated CSF tau levels follow the increase in Aβ deposition. nih.gov The use of BACE1 inhibitors in these models suggests that preventing Aβ accumulation may have a neuroprotective effect, with CSF tau elevation serving as a surrogate marker. nih.gov

Furthermore, research has explored the impact of BACE1 inhibition on synaptic function. While high concentrations of some BACE inhibitors have been shown to decrease synaptic transmission in cultured neurons, lower doses that result in a partial reduction of Aβ (less than 50%) did not appear to affect synaptic transmission. researchgate.net This suggests that a therapeutic window may exist where Aβ production can be moderately reduced without causing synaptic dysfunction. researchgate.net

Preclinical studies have also investigated the potential for BACE1 inhibitors to influence other neuropathological features, such as cerebral microhemorrhages. Encouragingly, a 3-month treatment with NB-360 in aged APP23 mice did not result in an increase in the number of microhemorrhages. nih.gov This finding suggests that, unlike certain anti-Aβ immunotherapies, direct inhibition of Aβ generation may not be associated with an increased risk of cerebral microbleeds. nih.gov

The table below summarizes the observed effects of beta-secretase inhibitors on downstream neuropathological phenotypes in preclinical models.

| Compound | Animal Model/System | Downstream Phenotype | Observed Effect | Citation |

| NB-360 | APP Transgenic Mice | Neuroinflammation, Neurodegeneration | Impacted markers of neuroinflammation and neurodegeneration. | nih.gov |

| NB-360 | APP23 Mice | Cerebral Microhemorrhages | No increase in the number of microhemorrhages. | nih.gov |

| BACE Inhibitor IV, LY2886721, Lanabecestat | Primary Cortical Rat Neuronal Cultures | Synaptic Transmission | Decreased at high concentrations, but unaffected at low-dose inhibition (<50% Aβ reduction). | researchgate.net |

Specificity and Functional Roles of Bace Proteases in Research Contexts

Strategies to Enhance BACE1 Selectivity Over BACE2

Given the different physiological roles of BACE1 and BACE2, developing inhibitors that are selective for BACE1 is a critical goal to minimize potential side effects from BACE2 inhibition. The high degree of homology in the catalytic sites of the two enzymes makes achieving selectivity a significant challenge. nih.govnih.gov

Several strategies have been employed to design BACE1-selective inhibitors:

Exploiting Structural Differences: Although the catalytic sites are similar, subtle differences in surrounding regions, such as the flap, can be targeted. The BACE1 flap has been observed to have a much larger range of movement compared to the BACE2 flap, and exploiting this difference in flexibility can lead to increased selectivity. researchgate.net

Structure-Based Design and Water Displacement: Crystallographic analysis has been a key tool. For example, analysis of the non-selective inhibitor verubecestat (B560084) revealed the presence of explicit water molecules in the S2' pocket of the enzyme. nih.govacs.org By designing compounds that displace these water molecules, researchers have been able to improve selectivity. The rationale is that the difference in the energetic cost of displacing these water molecules between BACE1 and BACE2 can be exploited. This approach led to the discovery of propynyl (B12738560) oxazine (B8389632) 3 and compound 6, which showed high selectivity for BACE1. nih.govacs.org

Targeting Exosites: Allosteric modulation by targeting distal exosites with antibodies has also been explored as a potential strategy. nih.gov

Fragment-Based Screening and Linking: A fragment-linking approach using 19F NMR spectroscopy helped identify a second-site fragment that binds to a specific pocket of BACE1. This strategy increased potency while also improving selectivity over other proteases like Cathepsin-D. frontiersin.org

These efforts have resulted in the development of inhibitors with significant selectivity. For instance, compound 143, developed by Shionogi and Janssen, showed a BACE2/BACE1 IC50 ratio of 223-fold. researchgate.net Another compound, CTS-21166, was reported to have over 100-fold selectivity for BACE1 over BACE2. d-nb.info

Evaluation of Cross-Inhibition Against Other Aspartic Proteases (e.g., Cathepsin D, Memapsin 1)

Besides BACE2, another important consideration in the development of BACE1 inhibitors is their potential for cross-inhibition of other human aspartic proteases, such as Cathepsin D, Cathepsin E, and Memapsin 1 (not a human protease but used in selectivity assays). d-nb.info The active site of BACE1 is structurally similar to these proteases, creating a risk of off-target inhibition. d-nb.info

Cathepsin D: This is a major concern as Cathepsin D is a crucial lysosomal enzyme, and its inhibition can lead to adverse effects. For example, some BACE1 inhibitors have been linked to retinopathy in clinical trials, a side effect that is thought to be caused by the cross-inhibition of Cathepsin D. nih.gov Therefore, screening for selectivity against Cathepsin D is a standard part of the development process. d-nb.info Several inhibitors have been developed with high selectivity over Cathepsin D.

Verubecestat (MK-8931) , while not selective against BACE2, has a high selectivity of over 100,000-fold for BACE1 over Cathepsin D. nih.govfrontiersin.org

AZD-3839 showed over 1000-fold greater selectivity for BACE1 over Cathepsin D. d-nb.info

CTS-21166 exhibited over 100-fold selectivity over Cathepsin D. d-nb.info

An acylguanidine-based inhibitor, compound 10d , had an 85-fold selectivity over Cathepsin D. e-century.us

Memapsin 1: This is a pepsin-type aspartic protease from E. coli that is sometimes used in counter-screening assays to assess the selectivity of BACE1 inhibitors.

The table below summarizes the selectivity profiles of several BACE inhibitors.

| Inhibitor | Selectivity over BACE2 | Selectivity over Cathepsin D |

| Verubecestat (MK-8931) | Non-selective (more potent on BACE2) nih.govfrontiersin.org | >100,000-fold nih.gov |

| AZD-3839 | 14-fold d-nb.info | >1000-fold d-nb.info |

| CTS-21166 | >100-fold d-nb.info | >100-fold d-nb.info |

| Compound 10d | Not specified | 85-fold e-century.us |

Deciphering the Physiological Substrates and Functions of BACE2 in Non-Neuronal Tissues

Research into BACE2-deficient mice and specific inhibitors has begun to uncover its diverse physiological roles outside the central nervous system. nih.gov These functions are mediated by the cleavage of a distinct set of substrates.

Pigmentation: BACE2 plays a role in skin pigmentation by cleaving the premelanosome protein (PMEL17). d-nb.info This cleavage is important for the maturation of melanosomes. d-nb.info The effect on pigmentation has been observed in zebrafish models and is considered a potential biomarker for BACE2 inhibition in vivo. nih.govuni-muenchen.de

Glucose Homeostasis: BACE2 is involved in regulating pancreatic β-cell function. nih.govethz.ch It cleaves the transmembrane protein TMEM27, which affects β-cell mass and function. nih.gov In rat pancreatic β-cells, silencing BACE2 was shown to increase glucose-stimulated insulin (B600854) secretion, suggesting that BACE2 inhibition could be a therapeutic strategy for type 2 diabetes. d-nb.info A proteomic study also identified Seizure 6-like protein (SEZ6L) and Seizure 6-like protein 2 (SEZ6L2) as novel BACE2 substrates in pancreatic β-cells. ethz.ch

VEGFR3 Shedding: A significant recent discovery is the role of BACE2 in cleaving and shedding the vascular endothelial growth factor receptor 3 (VEGFR3). nih.govresearchgate.net VEGFR3 is crucial for the development and maintenance of lymphatic vessels. nih.gov Inactivation of BACE2, but not BACE1, was found to inhibit the shedding of VEGFR3 from lymphatic endothelial cells and reduce the levels of soluble VEGFR3 in the blood of mice, non-human primates, and humans. nih.govresearchgate.net This finding establishes BACE2 as a modulator of VEGFR3 signaling and suggests that soluble VEGFR3 could serve as a pharmacodynamic biomarker for BACE2 activity in clinical trials. nih.govuni-muenchen.de

The identification of these BACE2-specific substrates and functions underscores the importance of developing BACE1-selective inhibitors to avoid potential off-target effects related to pigmentation, glucose control, and lymphatic vessel function.

A list of key BACE2 substrates and their associated functions is provided below.

| BACE2 Substrate | Physiological Function |

| PMEL17 | Pigmentation (melanosome maturation) nih.govd-nb.info |

| TMEM27 | Glucose Homeostasis (pancreatic β-cell function) nih.gov |

| VEGFR3 | Lymphangiogenesis (shedding and signaling) nih.govresearchgate.net |

| SEZ6L / SEZ6L2 | Pancreatic β-cell function ethz.ch |

| APP | Amyloid processing (non-amyloidogenic cleavage) nih.govpnas.org |

Structural Biology of Bace1 Inhibitor Complexes

X-ray Crystallography and Cryo-Electron Microscopy of BACE1 Bound to Inhibitors

High-resolution structural methods are the cornerstone for visualizing the precise interactions between BACE1 and its inhibitors. To date, X-ray crystallography has been the dominant technique, yielding a vast repository of structural data for the enzyme.

X-ray crystallography has been instrumental in revealing the atomic details of BACE1's interaction with a wide array of inhibitors, from early peptidomimetic compounds to later-generation small molecules. The first crystal structure of the BACE1 ectodomain complexed with the peptidomimetic inhibitor OM99-2, determined at a resolution of 1.9 Å, was a landmark achievement. mdpi.comnih.govresearchgate.netmdpi.com This structure, and hundreds that followed, elucidated the bilobal nature of the enzyme, with the inhibitor bound in the substrate-binding cleft located between the N- and C-terminal lobes. nih.govmdpi.com These crystallographic studies typically involve expressing and purifying the BACE1 protein, which is then co-crystallized with the inhibitor or soaked into pre-formed apo-enzyme crystals. d-nb.info The resulting electron density maps allow for the precise modeling of the inhibitor's binding pose and its interactions with the enzyme's active site residues. acs.org

In contrast to the extensive use of X-ray crystallography, there is a notable absence of cryo-electron microscopy (cryo-EM) structures for BACE1-inhibitor complexes in the public domain. While cryo-EM has been successfully used to determine the structures of other components of the amyloid pathway, such as γ-secretase and the resulting Aβ filaments, it has not been widely applied to BACE1 itself. researchgate.netnih.gov This is likely due to the relatively small size of the BACE1 ectodomain, which makes it a challenging target for cryo-EM compared to larger protein complexes.

Identification of Key Active Site and Subsite Interactions (e.g., S1, S2, S3, S1', S2' pockets; Catalytic Aspartates)

Structural studies have meticulously mapped the key interaction points within the BACE1 active site. The active site itself is an extended cleft that can accommodate multiple amino acid residues of a substrate and is partially covered by a flexible β-hairpin loop known as the "flap" (residues 67-77). researchgate.netd-nb.infobiorxiv.org

At the heart of the active site lies the catalytic dyad, composed of two aspartic acid residues, Asp32 and Asp228. mdpi.comnih.gov These residues are essential for the enzyme's catalytic function. In virtually all inhibitor complexes, the inhibitor makes direct hydrogen-bonding interactions with this catalytic dyad. mdpi.comacs.org For instance, inhibitors containing a secondary alcohol or a similar hydrogen-bond-donating group position this group to interact with the aspartates, mimicking the transition state of substrate hydrolysis. mdpi.comresearchgate.net

The binding cleft is further divided into a series of subsites (S3, S2, S1, S1', S2', etc.) that bind the side chains of the substrate (or corresponding moieties of an inhibitor). The interactions within these subsites are crucial for binding affinity and selectivity.

S1 and S3 Pockets: These pockets are generally hydrophobic. Large inhibitor groups, such as benzyl (B1604629) or isopentyl, often occupy the S1 pocket. mdpi.com

S2' Pocket: This is a lipophilic pocket located under the protein flap that can be exposed upon inhibitor binding. tandfonline.com The design of inhibitors that can favorably occupy this pocket has been a strategy for improving potency. tandfonline.com

Flap Region: The flap itself also contributes to inhibitor binding. Residues within the flap, such as Tyr71, can undergo significant conformational changes to accommodate an inhibitor. tandfonline.com The flap can form hydrogen bonds with the backbone of peptidomimetic inhibitors, effectively closing over the active site cleft. researchgate.net

Ligand Efficiency and Conformational Adaptations upon Inhibitor Binding

The development of effective BACE1 inhibitors involves optimizing not just potency but also other drug-like properties. Ligand efficiency (LE) is a key metric used in this process to assess the quality of a compound. nih.govtandfonline.com LE normalizes binding affinity, often expressed as the free energy of binding (ΔG), by the size of the molecule (typically the number of non-hydrogen atoms). tandfonline.comnih.gov

Ligand Efficiency (LE) = -RTln(K_i) / Number of Heavy Atoms

The binding of an inhibitor to BACE1 is not a simple lock-and-key event; it induces significant conformational adaptations in the enzyme. The most prominent of these is the movement of the flexible flap region. biorxiv.org In the apo (unbound) state, the flap is often in an "open" conformation. d-nb.info Upon binding to many inhibitors, especially peptidomimetics, the flap moves to a "closed" conformation, closing over the active site. researchgate.netbiorxiv.org This movement can be substantial, with displacements of approximately 4.5 Å observed. d-nb.info This induced-fit mechanism is crucial for stabilizing the enzyme-inhibitor complex. biorxiv.org Molecular dynamics simulations have further shown that the flap exhibits pH-dependent dynamics that control substrate and inhibitor accessibility. researchgate.net The binding of different inhibitors can lead to distinct conformational changes, a factor that is exploited in the design of selective inhibitors. plos.org

Future Directions in Beta Secretase Inhibitor Research

Development of Multi-Target Directed Ligands Incorporating BACE1 Inhibition

The complex and multifactorial nature of Alzheimer's disease suggests that targeting a single pathological pathway may be insufficient. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.govchemrxiv.org This approach aims to achieve a synergistic therapeutic effect that is greater than the sum of its parts. mdpi.com

The combination of BACE1 inhibition with other relevant targets in Alzheimer's disease is a promising strategy. These targets include:

Acetylcholinesterase (AChE): Dual inhibitors of BACE1 and AChE have been developed to address both the amyloid pathology and the cholinergic deficit observed in Alzheimer's disease. mdpi.com

Glycogen Synthase Kinase 3 Beta (GSK3β): This enzyme is implicated in tau hyperphosphorylation, another hallmark of Alzheimer's disease. MTDLs targeting both BACE1 and GSK3β are being explored. chemrxiv.org

Monoamine Oxidase (MAO): These enzymes are involved in neurotransmitter metabolism and oxidative stress.

Metal Ion Chelation: The dysregulation of metal ions is associated with amyloid-β aggregation. nih.gov

Researchers have successfully designed and synthesized various MTDLs incorporating BACE1 inhibition. For instance, N-benzylpiperidine analogs have shown inhibitory activity against both AChE and BACE1. mdpi.com Similarly, isoflavone (B191592) analogs have been identified as dual inhibitors of the Histamine 3 receptor and AChE. mdpi.com The development of these MTDLs often involves linking the pharmacophores of two different inhibitors to create a single hybrid molecule. nih.gov

Table 1: Examples of Multi-Target Directed Ligands Incorporating BACE1 Inhibition

| Compound Class | Other Target(s) | Rationale |

|---|---|---|

| N-benzylpiperidine analogs | Acetylcholinesterase (AChE) | Addresses both amyloid pathology and cholinergic deficits. mdpi.com |

| Isoflavone analogs | Histamine 3 receptor (H3R), AChE | Aims to modulate neurotransmission and inhibit amyloid production. mdpi.com |

| Indazolylketones | Cannabinoid receptors | Explores the neuroprotective potential of the endocannabinoid system. mdpi.com |

| Coumarin derivatives | AChE | Combines BACE1 inhibition with enhancement of cholinergic function. nih.gov |

Exploration of Novel Chemical Scaffolds and Mechanism-Based Inhibitors

The quest for potent and selective BACE1 inhibitors with favorable drug-like properties has spurred the exploration of novel chemical scaffolds. bohrium.com Early peptidomimetic inhibitors suffered from poor oral bioavailability and brain penetration. researchgate.net Consequently, research has shifted towards smaller, non-peptidic molecules. researchgate.netfrontiersin.org

High-throughput screening, fragment-based screening, and computational methods have been instrumental in identifying new structural classes of BACE1 inhibitors. nih.govfrontiersin.org Some of the promising scaffolds that have emerged include:

Aminoimidazole and Aminoquinoline derivatives: These have demonstrated high potency and selectivity for BACE1. frontiersin.org

Aminohydantoins: Including spirocyclic aminohydantoin analogs, which were designed to improve in vivo activity. frontiersin.org

Aminooxazolines: Optimization of these scaffolds has led to potent and orally active BACE1 inhibitors. frontiersin.org

Isocytosine and Guanidine derivatives: Developed using a fragment-growing strategy, these have shown promising in vitro inhibitory activity. rsc.org

Biaryl and Fused-ring structures: Designed to probe specific pockets within the BACE1 active site. bohrium.com

Mechanism-based inhibitors represent another avenue of exploration. These compounds are designed to be processed by the target enzyme, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme. This approach can offer prolonged duration of action.

Table 2: Novel Scaffolds for BACE1 Inhibition

| Scaffold | Key Features |

|---|---|

| Aminoimidazole | High potency and selectivity. frontiersin.org |

| Aminohydantoin | Improved in vivo activity through structural modifications. frontiersin.org |

| Aminooxazoline | Good BACE1 potency and reduced off-target effects. frontiersin.org |

| Isocytosine/Guanidine | Developed via fragment-based design for optimized binding. rsc.org |

| Biaryl/Fused-ring | Designed to interact with specific sub-pockets of the active site. bohrium.com |

| Prenylated hydroxybenzoic acid | A marine natural product with BACE1 inhibitory activity. researchgate.net |

Investigation of Allosteric Modulation and Exosite Targeting for BACE1 Inhibition

Given the challenges associated with active-site inhibitors, including potential off-target effects and the difficulty in achieving selectivity over other aspartic proteases like BACE2 and cathepsin D, researchers are increasingly investigating allosteric modulation and exosite targeting. nih.govmdpi.compdbj.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govmdpi.com This approach can offer greater selectivity and a better safety profile. benthamdirect.com

Exosites are binding pockets on the surface of BACE1 that are separate from the catalytic site. researchgate.net Targeting these sites with antibodies or small molecules can allosterically inhibit enzyme activity. nih.govd-nb.info A notable example is a therapeutic antibody that binds to an exosite on BACE1 and has been shown to reduce amyloid-β production in vivo. pdbj.org This antibody binds noncompetitively and is highly selective for BACE1. pdbj.org

The identification and characterization of these exosites have opened up new possibilities for drug design. researchgate.nettandfonline.com Studies have identified specific loops on the BACE1 enzyme that are crucial for this allosteric regulation. d-nb.info The development of small molecules or peptides that mimic the binding of these allosteric antibodies is a key area of future research. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。